molecular formula C11H15NO2 B13029377 4-(1-(Dimethylamino)ethyl)benzoic acid

4-(1-(Dimethylamino)ethyl)benzoic acid

Katalognummer: B13029377
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: DMSOTADSXHWWEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(1-(Dimethylamino)ethyl)benzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromo-N,N-dimethylaniline with carbon dioxide in the presence of a base such as potassium hydroxide . The reaction typically requires an organic solvent and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as the laboratory methods. The process may include additional purification steps such as crystallization from ethanol and water to obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-(Dimethylamino)ethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids .

Wissenschaftliche Forschungsanwendungen

4-(1-(Dimethylamino)ethyl)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1-(Dimethylamino)ethyl)benzoic acid involves its ability to absorb UV radiation, thereby preventing UV-induced damage to the skinThis mechanism is crucial for its effectiveness as a UV filter in sunscreen products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1-(Dimethylamino)ethyl)benzoic acid is unique due to its specific molecular structure, which provides distinct photoprotective properties. Its ability to act as an effective UV filter while being a biotransformation product of other UV filters makes it particularly valuable in cosmetic formulations .

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

4-[1-(dimethylamino)ethyl]benzoic acid

InChI

InChI=1S/C11H15NO2/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14/h4-8H,1-3H3,(H,13,14)

InChI-Schlüssel

DMSOTADSXHWWEG-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)C(=O)O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.